molecular formula C5H5N5O B116433 8-aminohypoxanthine CAS No. 45893-20-7

8-aminohypoxanthine

Cat. No.: B116433
CAS No.: 45893-20-7
M. Wt: 151.13 g/mol
InChI Key: NVDXOOZGKFFGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is known for its biological activity and is considered a promising candidate for therapeutic and environmental applications.

Mechanism of Action

Target of Action

8-Amino-3,7-dihydropurin-6-one, also known as Hypoxanthine , is a purine nucleoside. It plays a crucial role in the purine biosynthesis pathway . The primary targets of this compound are the enzymes involved in the purine metabolism pathway .

Mode of Action

It is known to interact with the enzymes involved in the purine metabolism pathway . These interactions can lead to changes in the activity of these enzymes, thereby affecting the synthesis and degradation of purine nucleotides .

Biochemical Pathways

8-Amino-3,7-dihydropurin-6-one is involved in the purine metabolism pathway . This pathway is responsible for the synthesis and degradation of purine nucleotides, which are essential components of DNA and RNA. Changes in the activity of this pathway can have downstream effects on DNA and RNA synthesis, and ultimately, on cell function .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily through the liver and kidneys, respectively .

Result of Action

The molecular and cellular effects of 8-Amino-3,7-dihydropurin-6-one’s action are largely dependent on its interactions with the enzymes in the purine metabolism pathway . By influencing the activity of these enzymes, it can affect the synthesis and degradation of purine nucleotides, and thus, the synthesis of DNA and RNA .

Action Environment

The action, efficacy, and stability of 8-Amino-3,7-dihydropurin-6-one can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with 8-Amino-3,7-dihydropurin-6-one, and the specific characteristics of the individual’s metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-aminohypoxanthine typically involves the reaction of guanine derivatives under specific conditions. One common method includes the use of guanine as a starting material, which undergoes amination to introduce the amino group at the 8th position . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-aminohypoxanthine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the purine ring, leading to the formation of dihydropurine derivatives.

    Substitution: The amino group at the 8th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions include various substituted purines and their derivatives, which can have different biological and chemical properties .

Scientific Research Applications

8-aminohypoxanthine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its role in DNA and RNA interactions, as well as its potential as a mutagenic agent.

    Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: In the industrial sector, it is used in the synthesis of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-3,7-dihydro-6H-purin-6-one: This compound is a methylated derivative of 8-aminohypoxanthine and has similar biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PNP and potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

8-amino-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDXOOZGKFFGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964300
Record name 8-Imino-8,9-dihydro-7H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4961-81-3, 45893-20-7
Record name 8-Imino-8,9-dihydro-7H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-amino-6,7-dihydro-1H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-aminohypoxanthine
Reactant of Route 2
Reactant of Route 2
8-aminohypoxanthine
Reactant of Route 3
8-aminohypoxanthine
Reactant of Route 4
8-aminohypoxanthine
Reactant of Route 5
8-aminohypoxanthine
Reactant of Route 6
Reactant of Route 6
8-aminohypoxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.